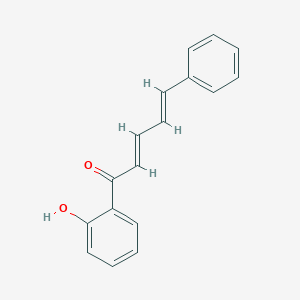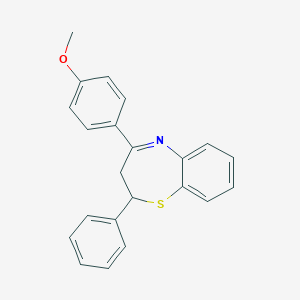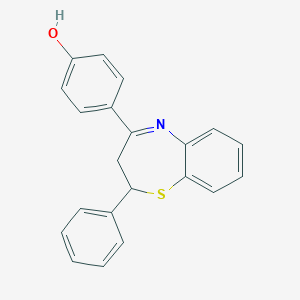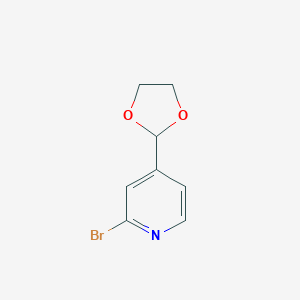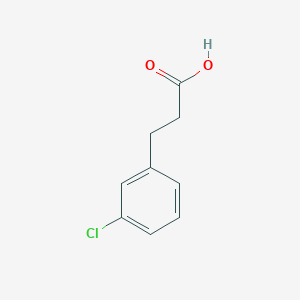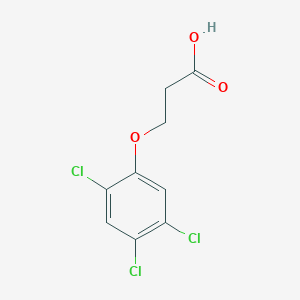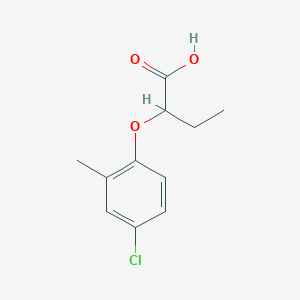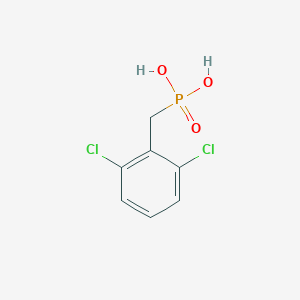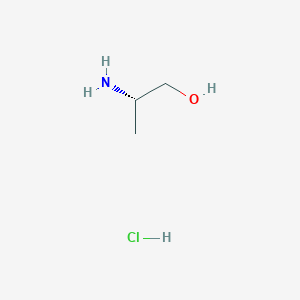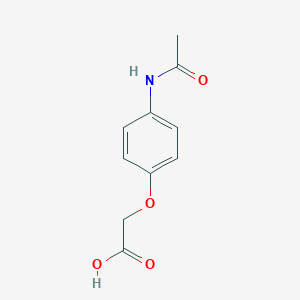acetic acid CAS No. 68802-14-2](/img/structure/B186533.png)
[(Chloroacetyl)amino](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Chloroacetyl)amino](phenyl)acetic acid, also known as CPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of amino acids and is a derivative of phenylacetic acid.
Scientific Research Applications
[(Chloroacetyl)amino](phenyl)acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antimicrobial, antiviral, and anticancer properties. [(Chloroacetyl)amino](phenyl)acetic acid has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other compounds.
Mechanism Of Action
[(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to inhibit the replication of viruses by interfering with their replication cycle.
Biochemical And Physiological Effects
[(Chloroacetyl)amino](phenyl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to have antioxidant properties and can scavenge free radicals. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid has been found to have an analgesic effect and can reduce pain.
Advantages And Limitations For Lab Experiments
[(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. [(Chloroacetyl)amino](phenyl)acetic acid is also stable under standard laboratory conditions. However, [(Chloroacetyl)amino](phenyl)acetic acid has some limitations for lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid is not water-soluble, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of [(Chloroacetyl)amino](phenyl)acetic acid. One potential application is in the development of new anticancer drugs. [(Chloroacetyl)amino](phenyl)acetic acid has been found to be effective against a range of cancer cell lines, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid could be studied for its potential use in the treatment of viral infections. Finally, [(Chloroacetyl)amino](phenyl)acetic acid could be used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Conclusion
[(Chloroacetyl)amino](phenyl)acetic acid is a synthetic compound that has potential therapeutic applications in various fields of medicine. It has been studied for its antimicrobial, antiviral, and anticancer properties, as well as its potential use as a drug delivery system. [(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. While [(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments, it also has some limitations due to its toxicity and limited solubility. Future research could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
[(Chloroacetyl)amino](phenyl)acetic acid can be synthesized by the reaction of chloroacetyl chloride with phenylalanine. The reaction takes place in the presence of a base such as sodium bicarbonate. The resulting compound is then purified through recrystallization using a suitable solvent such as ethanol.
properties
CAS RN |
68802-14-2 |
|---|---|
Product Name |
[(Chloroacetyl)amino](phenyl)acetic acid |
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-6-8(13)12-9(10(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)(H,14,15) |
InChI Key |
YZOSWXATEQPYKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
Other CAS RN |
68802-14-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



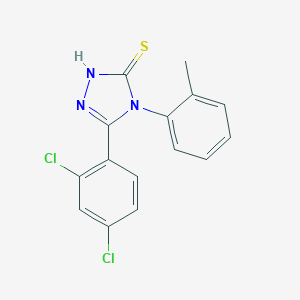
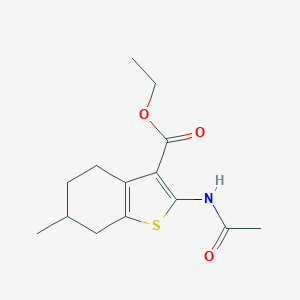
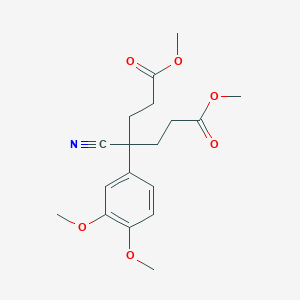
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
